![molecular formula C13H12ClNOS B5637232 N-(2-chloro-4,6-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B5637232.png)
N-(2-chloro-4,6-dimethylphenyl)-2-thiophenecarboxamide
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Description
Synthesis Analysis:
- Synthesis methods for thiophene derivatives, like 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, have been developed using Gewald reaction conditions. This involves the preparation of acetamide by cold condensation of aniline and ethylcynoacetate, followed by a reaction with p-chloro acetophenone, sulfur, and diethyl amine (Bhattacharjee, Saravanan, & Mohan, 2011).
Molecular Structure Analysis:
- The crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide has been characterized by spectral analysis and X-ray diffraction studies (Sharma et al., 2016).
Chemical Reactions and Properties:
- Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide have been synthesized and characterized by IR, 1H NMR, and Mass spectral data, indicating diverse chemical reactions and properties (Bhattacharjee, Saravanan, & Mohan, 2011).
Physical Properties Analysis:
- The crystal structure analysis of similar compounds provides insight into the physical properties, including crystallization in specific space groups and stabilization by intermolecular hydrogen bonds (Sharma et al., 2016).
Chemical Properties Analysis:
- The compounds' chemical properties can be inferred from their characterization data, such as IR, 1H NMR, and Mass spectral data, which reflect their functional groups and molecular interactions (Bhattacharjee, Saravanan, & Mohan, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-8-6-9(2)12(10(14)7-8)15-13(16)11-4-3-5-17-11/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJFMNILQXSNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)thiophene-2-carboxamide |
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